molecular formula C10H9N3O4S2 B11780307 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole

Cat. No.: B11780307
M. Wt: 299.3 g/mol
InChI Key: KKFPXCOMZXNCCQ-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylsulfonyl group and a nitrophenyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole typically involves the reaction of 4-nitrobenzene-1-sulfonyl chloride with ethyl hydrazinecarboxylate, followed by cyclization. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ethylsulfonyl group can be oxidized to a sulfone.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(Ethylsulfonyl)-4-(4-aminophenyl)-1,2,3-thiadiazole.

    Reduction: Formation of this compound sulfone.

    Substitution: Formation of various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an active intermediate that interacts with enzymes or receptors. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability. The thiadiazole ring can participate in various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)-1,2,3-thiadiazole: Lacks the ethylsulfonyl group, which may affect its solubility and reactivity.

    5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    5-(Ethylsulfonyl)-4-phenyl-1,2,3-thiadiazole: Lacks the nitro group, which may affect its biological activity.

Uniqueness

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole is unique due to the presence of both the ethylsulfonyl and nitrophenyl groups, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H9N3O4S2

Molecular Weight

299.3 g/mol

IUPAC Name

5-ethylsulfonyl-4-(4-nitrophenyl)thiadiazole

InChI

InChI=1S/C10H9N3O4S2/c1-2-19(16,17)10-9(11-12-18-10)7-3-5-8(6-4-7)13(14)15/h3-6H,2H2,1H3

InChI Key

KKFPXCOMZXNCCQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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